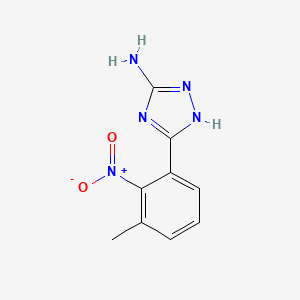

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine

Description

Historical Context of Triazole Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms and having the molecular formula C2H3N3. This pioneering work established the conceptual framework for what would become one of the most significant classes of nitrogen-containing heterocycles in modern chemistry. The initial synthetic procedures developed during this early period, including reactions involving formamide with formylhydrazine, yielded relatively low amounts of triazole products, necessitating the development of more efficient synthetic methodologies.

The evolution of triazole chemistry accelerated dramatically following the discovery of antifungal activities in azole derivatives in 1944, which led to the systematic investigation and eventual development of clinically significant compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These discoveries demonstrated the profound therapeutic potential inherent in triazole-based molecular frameworks, establishing a foundation for continued research and development in this chemical space. The mechanism underlying antifungal activity involves the coordination of triazole rings with heme iron in cytochrome P450-dependent enzymes, specifically targeting ergosterol biosynthesis pathways in fungal organisms.

The development of modern synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction discovered in the early 2000s, revolutionized the accessibility of triazole derivatives and enabled the systematic exploration of structure-activity relationships. This advancement facilitated the preparation of diverse triazole libraries with unprecedented efficiency and regioselectivity, expanding the scope of triazole chemistry beyond traditional synthetic limitations. The establishment of click chemistry principles further enhanced the utility of triazole synthesis, providing researchers with robust and reliable methods for constructing complex molecular architectures incorporating triazole motifs.

Significance of 5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine in Chemical Research

The specific compound this compound represents a sophisticated example of substituted 1,2,4-triazole architecture, incorporating multiple functional groups that confer unique chemical and biological properties. The presence of both an amino group at the 3-position of the triazole ring and a nitrophenyl substituent at the 5-position creates a molecular framework with significant potential for hydrogen bonding interactions, electron transfer processes, and coordination chemistry applications. Research investigations have demonstrated that this particular substitution pattern enhances the compound's reactivity profile while maintaining the inherent stability characteristics associated with aromatic triazole systems.

The compound's molecular structure, characterized by the Chemical Abstracts Service registry number 1016750-18-7, has been the subject of extensive analytical characterization using modern spectroscopic techniques. The systematic name this compound reflects the precise positioning of substituents on both the triazole core and the attached phenyl ring, providing a framework for understanding structure-activity relationships within this chemical class. Current research applications focus on the compound's potential utility in coordination chemistry, where the triazole nitrogen atoms and amino group can serve as donor sites for metal coordination, and in medicinal chemistry, where the combination of triazole and nitrophenyl moieties may confer biological activity.

The compound's availability from specialized chemical suppliers, with purity specifications typically reaching 95%, facilitates its use in research applications across multiple scientific disciplines. The standardized synthesis and purification protocols established for this compound enable reproducible research outcomes and support systematic structure-activity relationship studies. The molecular weight of 219.2 grams per mole and specific spectroscopic properties provide researchers with reliable analytical benchmarks for compound identification and purity assessment.

Overview of 1,2,4-Triazole Derivatives and Their Importance

The 1,2,4-triazole scaffold represents one of the most pharmaceutically relevant heterocyclic systems, with extensive applications spanning antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, antituberculosis, antidiabetic, and anti-Alzheimer therapeutic areas. The structural versatility of 1,2,4-triazoles enables the incorporation of diverse substituents at multiple positions, creating opportunities for fine-tuning biological activity and pharmacokinetic properties. The aromatic character of the triazole ring, resulting from delocalization of six pi electrons around the five-membered ring system, contributes to the stability and biological activity of these compounds.

Contemporary pharmaceutical development has witnessed the successful commercialization of numerous 1,2,4-triazole-based medications, demonstrating the clinical viability of this chemical class. Notable examples include itraconazole for onychomycosis and seborrheic dermatitis treatment, fluconazole for various fungal infections including blastomycosis and cryptococcosis, isavuconazole for invasive aspergillosis, and posaconazole for aspergillus and candida infections. The structure-activity relationships governing the antifungal activity of these compounds involve specific interactions with fungal cytochrome P450 enzymes, particularly the inhibition of 14-alpha-demethylase, which disrupts ergosterol biosynthesis and compromises fungal cell membrane integrity.

The synthetic accessibility of 1,2,4-triazole derivatives through established methodologies, including the Einhorn-Brunner reaction and Pellizzari reaction, provides researchers with reliable pathways for compound preparation. Advanced synthetic strategies have expanded the scope of accessible 1,2,4-triazole structures, enabling the preparation of compounds with complex substitution patterns and functional group arrays. The development of cascade reaction sequences and multicomponent reactions has further enhanced synthetic efficiency, allowing for the construction of elaborated triazole derivatives in fewer synthetic steps.

| Compound Class | Therapeutic Application | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Fluconazole derivatives | Antifungal therapy | Cytochrome P450 inhibition | Marketed |

| Itraconazole analogues | Dermatological infections | Ergosterol biosynthesis disruption | Marketed |

| Voriconazole variants | Broad-spectrum antifungal | Multiple enzyme inhibition | Marketed |

| Posaconazole series | Invasive fungal infections | Sterol demethylation blockade | Marketed |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass comprehensive characterization of its chemical properties, exploration of its synthetic applications, and investigation of its potential biological activities. Contemporary research initiatives focus on elucidating the compound's reactivity patterns, particularly regarding the nucleophilic character of the amino group and the electrophilic nature of the nitrophenyl substituent. These investigations aim to establish fundamental structure-reactivity relationships that can inform the design of related compounds with enhanced properties or novel applications.

Synthetic methodology development represents a significant research focus, with particular emphasis on establishing efficient and scalable preparation routes for this compound and related analogues. Current synthetic approaches typically involve multistep sequences incorporating triazole ring formation followed by functional group elaboration, though ongoing research seeks to develop more direct and efficient synthetic pathways. The optimization of reaction conditions, catalyst systems, and purification protocols remains an active area of investigation, with the goal of improving overall synthetic efficiency and product quality.

The biological evaluation of this compound constitutes another major research direction, building upon the established pharmacological significance of triazole derivatives. Preliminary investigations focus on antimicrobial and anticancer activities, given the precedent established by related triazole compounds in these therapeutic areas. The compound's unique substitution pattern suggests potential for novel biological activities that may differ from those observed with simpler triazole derivatives, warranting comprehensive biological screening and mechanism-of-action studies.

| Research Area | Specific Objectives | Methodological Approaches | Expected Outcomes |

|---|---|---|---|

| Structural characterization | Complete spectroscopic analysis | Nuclear magnetic resonance, mass spectrometry, crystallography | Definitive structural confirmation |

| Synthetic methodology | Efficient preparation routes | Reaction optimization, catalyst screening | Improved synthetic protocols |

| Biological evaluation | Activity screening | Cell-based assays, enzyme inhibition studies | Activity profiles |

| Mechanistic studies | Mode of action determination | Biochemical analysis, molecular modeling | Mechanism elucidation |

Properties

IUPAC Name |

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-5-3-2-4-6(7(5)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDZYNXIMPVEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC(=NN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

Hydrazine-based precursors undergo cyclization with nitriles or carbonyl compounds under acidic or basic conditions. For example, reacting thiosemicarbazides with nitriles in aqueous HCl yields 1,2,4-triazoles via intramolecular dehydration. Adapting this method, 3-methyl-2-nitrobenzaldehyde can be condensed with thiosemicarbazide to form a hydrazone intermediate, followed by oxidative cyclization using iodine or H₂O₂ to yield the triazole core.

Reaction Conditions :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen cycloaddition between terminal alkynes and azides offers regioselective access to 1,4-disubstituted triazoles. To introduce the 3-amino group, propargylamine derivatives may serve as alkyne precursors. For instance, reacting 3-methyl-2-nitrobenzyl azide with propargylamine in the presence of Cu(I) catalysts generates the triazole ring with high regiocontrol.

Optimization Insights :

Introducing the 3-Methyl-2-Nitrophenyl Substituent

Direct Electrophilic Aromatic Substitution

Nitration of pre-formed 3-methylphenyl-triazole intermediates faces challenges due to the deactivating nature of the triazole ring. However, using fuming HNO₃ in H₂SO₄ at 0–5°C selectively nitrates the ortho position relative to the methyl group.

Key Considerations :

- Nitration must precede triazole ring formation to avoid side reactions.

- Protecting the amine group with acetyl or tert-butoxycarbonyl (Boc) enhances stability during nitration.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables the introduction of the aryl group post-triazole synthesis. For example, 5-bromo-1H-1,2,4-triazol-3-amine reacts with 3-methyl-2-nitrophenylboronic acid under Suzuki conditions:

Reaction Parameters :

- Catalyst: Pd(PPh₃)₄

- Base: K₂CO₃

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 90°C, 12 hours

- Yield: 65–72%

Integrated Synthetic Pathways

Route 1: Sequential Cyclization and Functionalization

- Hydrazone Formation :

- Oxidative Cyclization :

Advantages :

- Fewer purification steps.

- High functional group tolerance.

Route 2: Modular Assembly via CuAAC

- Azide Synthesis :

- 3-Methyl-2-nitrobenzyl bromide + NaN₃ → Benzyl azide.

- Cycloaddition :

Advantages :

- Excellent regioselectivity.

- Scalable for industrial production.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| DMSO | 80 | 68 | Enhances solubility but lowers regioselectivity |

| Ethanol | 70 | 72 | Balanced cost and efficiency |

| tert-Butanol | 90 | 85 | Optimal for CuAAC |

Catalytic Systems

- Cu(I) Salts : Critical for accelerating cycloaddition kinetics.

- Palladium Complexes : Essential for Suzuki coupling; ligand choice (e.g., PPh₃ vs. XPhos) impacts yield.

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

- HPLC : >98% purity using C18 column, 60:40 acetonitrile/water.

Industrial and Environmental Considerations

Waste Minimization

Scalability

Emerging Methodologies

Photochemical Activation

UV light (254 nm) accelerates cyclization steps, reducing reaction times from hours to minutes.

Enzymatic Synthesis

Lipase-catalyzed amidation offers greener alternatives, though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Reduction: Reduction of the nitro group yields 5-(3-methyl-2-aminophenyl)-1H-1,2,4-triazol-3-amine.

Substitution: Substitution reactions can yield various alkylated or acylated derivatives of the triazole ring.

Scientific Research Applications

5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Key Observations :

Anticancer Potential

- N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine (282.10 g/mol) : Exhibited 53–73% yield in synthesis and showed moderate activity in preliminary anticancer screens .

- N-(2-Chloro-5-nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine: Demonstrated 72% yield and notable cytotoxicity, with LC-MS confirming purity (100%) .

- Target Compound: While specific data is unavailable, the nitro and methyl groups may synergize to enhance bioactivity compared to non-substituted triazoles like Amitrole .

Toxicity Profiles

Spectroscopic Data

- NMR : Nitrophenyl derivatives show characteristic aromatic proton shifts at δ 7.5–8.7 ppm and NH signals at δ 10–14 ppm .

- LC-MS : Purity exceeding 95% is typical, with [M+H]+ peaks matching theoretical values (e.g., m/z 282.07 for N-(2-nitrophenyl) analogs) .

Crystallographic and Physicochemical Properties

- Solubility : Nitro and bromo substituents reduce aqueous solubility compared to methoxy or unsubstituted analogs .

Biological Activity

5-(3-Methyl-2-nitrophenyl)-1H-1,2,4-triazol-3-amine, also known by its CAS number 1016750-18-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 219.20 g/mol

- IUPAC Name : this compound

This compound features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens. A study evaluating the activity of triazole-based hybrids reported IC values for certain analogs as low as 0.21 µM against Trypanosoma cruzi, indicating potent antitrypanosomal activity .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Research has demonstrated that compounds containing the triazole scaffold exhibit remarkable activity against various cancer cell lines. For example, a novel series of triazole-linked benzoxazole derivatives showed significant inhibition of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 1.56 to ≥25.0 µg/mL .

Study on Trypanocidal Activity

In a recent study focusing on the trypanocidal activity of triazole derivatives, several compounds were identified with potent effects against T. cruzi. The study utilized a 3D cardiac spheroid model to assess the efficacy and diffusion of these compounds within biological systems. Results indicated that specific analogs not only reduced parasite load effectively but also displayed favorable oral bioavailability predictions .

Antimycobacterial Activity Assessment

Another study evaluated the antimycobacterial activity of a series of triazole derivatives against Mtb. The findings revealed that certain compounds exhibited MIC values below 6 µg/mL, demonstrating their potential as therapeutic agents in tuberculosis treatment . The structure–activity relationship (SAR) analysis provided insights into how modifications in the chemical structure could enhance biological efficacy.

Research Findings Summary Table

Q & A

Q. What protocols ensure safe handling and environmental compliance during research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.